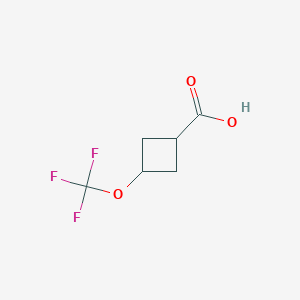

cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid

Description

BenchChem offers high-quality cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(trifluoromethoxy)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O3/c7-6(8,9)12-4-1-3(2-4)5(10)11/h3-4H,1-2H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBYACEIXYASETJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1OC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2247106-27-8 | |

| Record name | 3-(trifluoromethoxy)cyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Characterization of cis-3-Trifluoromethoxy-cyclobutanecarboxylic Acid

Introduction

In modern drug discovery, the strategic incorporation of fluorine and strained ring systems is a cornerstone of molecular design to enhance metabolic stability, binding affinity, and membrane permeability. The cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid scaffold represents a confluence of these design elements. It features a constrained cyclobutane ring, which offers a unique three-dimensional exit vector compared to more common ring systems, and a trifluoromethoxy (-OCF₃) group, a powerful bioisostere for groups like isopropyl or methoxy, known for modulating lipophilicity and pKa.

This technical guide provides a robust framework for the comprehensive physicochemical characterization of this specific molecule. For professionals in drug development, understanding these core properties is not merely an academic exercise; it is the foundation upon which successful lead optimization, formulation development, and clinical translation are built. This document moves beyond a simple listing of data points to elucidate the causality behind experimental choices and to provide self-validating protocols for determining the critical parameters of acidity (pKa), lipophilicity (LogP/LogD), and aqueous solubility.

Section 1: Molecular Identity and Structural Attributes

A precise understanding of the molecule's structure is the starting point for all subsequent characterization.

Step-by-Step Methodology:

-

Preparation: Accurately weigh approximately 5-10 mg of cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid and dissolve it in a known volume (e.g., 50 mL) of deionized water. If solubility is limited, a co-solvent like methanol or DMSO may be used, but the apparent pKa (pKaapp) will need to be corrected.

-

Calibration: Calibrate a high-precision pH meter using at least two standard buffer solutions that bracket the expected pKa.

-

Titration: Place the pH electrode and a micro-stir bar into the sample solution. Add a standardized solution of 0.01 M NaOH in precise, small aliquots (e.g., 0.02 mL) using a calibrated burette.

-

Data Acquisition: Record the pH value after each aliquot of NaOH is added, allowing the reading to stabilize.

-

Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the point of maximum slope on the curve (inflection point). The pKa is the pH at exactly half of the volume of NaOH required to reach the equivalence point. [1]

Section 3: Lipophilicity (LogP/LogD) - Predicting In Vivo Distribution

Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a critical predictor of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

-

LogP is the logarithm of the partition coefficient of the neutral form of the molecule between octanol and water. [2]* LogD is the logarithm of the distribution coefficient, which accounts for both the neutral and ionized forms at a specific pH, making it more physiologically relevant. [2]

Experimental Protocol: Shake-Flask Method for LogP Determination

This is the traditional and most reliable method for LogP determination. [3]Its trustworthiness comes from directly measuring the compound's concentration in both phases at equilibrium.

Step-by-Step Methodology:

-

Phase Preparation: Prepare mutually saturated solvents by shaking equal volumes of 1-octanol and water (or a buffer of specific pH for LogD) overnight and then allowing the layers to separate.

-

Sample Preparation: Dissolve a small, known amount of the compound in the aqueous phase. The starting concentration should be well below the solubility limit.

-

Partitioning: Add a known volume of the compound-containing aqueous phase to a vial with a known volume of the saturated octanol phase.

-

Equilibration: Seal the vial and shake it for a set period (e.g., 1-2 hours) to allow the compound to partition and reach equilibrium.

-

Phase Separation: Centrifuge the vial at low speed to ensure a sharp separation between the two phases.

-

Quantification: Carefully withdraw an aliquot from each phase, avoiding cross-contamination. Determine the concentration of the compound in each aliquot using a suitable analytical method like HPLC-UV. [4]7. Calculation: Calculate the LogP using the formula: LogP = log₁₀ (Concentration in octanol / Concentration in water).

Section 4: Aqueous Solubility - The Prerequisite for Efficacy

A drug must be in solution to be absorbed and exert its therapeutic effect. Poor aqueous solubility is a leading cause of compound attrition in drug development. It is crucial to distinguish between two key types of solubility measurements. [5]

-

Thermodynamic Solubility: The "true" solubility, defined as the equilibrium concentration of a compound in a saturated solution in the presence of its solid form. This is a critical parameter for formulation and preclinical studies. [6]* Kinetic Solubility: A high-throughput measurement of the concentration at which a compound precipitates when a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer. [6][7]This method is invaluable for early-stage discovery to quickly flag problematic compounds, but it can overestimate true solubility due to the formation of supersaturated solutions. [6]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask)

This protocol is designed to achieve a true equilibrium, providing a definitive solubility value.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of the solid compound to a vial to ensure that a saturated solution is formed and solid remains present.

-

Incubation: Add a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Equilibration: Allow the mixture to agitate for an extended period (24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is a key validation step.

-

Separation: Remove the sample and separate the solid from the solution by filtration or centrifugation.

-

Quantification: Dilute the resulting supernatant and analyze its concentration using a validated HPLC-UV method against a standard curve of the same compound.

Section 5: Summary and Forward Look

The physicochemical properties of cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid are critical to its potential as a building block or lead compound in drug discovery. The robust, self-validating experimental protocols outlined in this guide provide the necessary framework for their accurate determination.

| Physicochemical Property | Predicted Impact of Moiety | Recommended Experimental Method |

| pKa | Lowered due to inductive effect of -OCF₃ | Potentiometric Titration |

| LogP / LogD | Increased due to fluorination | Shake-Flask or HPLC |

| Aqueous Solubility | pH-dependent; potentially limited in acidic media | Thermodynamic Shake-Flask |

By systematically applying these methodologies, researchers can generate the high-quality data required to make informed decisions, accelerating the journey from chemical concept to therapeutic reality.

References

- Avdeef, A., Box, K. J., Comer, J. E., Gilges, M., Hadley, M., Hibbert, C., Patterson, W., & Tam, K. Y. (2000). Development of Methods for the Determination of pKa Values. In Process Chemistry in the Pharmaceutical Industry (pp. 305-327). Marcel Dekker, Inc.

- PASCO Scientific. (n.d.). Experiment C33: Determination of pKa by Half Titration.

- Myers, R. J. (2012). Experimental Determination of pK a Values by Use of NMR Chemical Shifts, Revisited.

- University of Louisiana at Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa.

- European Centre for Ecotoxicology and Toxicology of Chemicals. (2005). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53417580, (1s,3s)-3-(Trifluoromethyl)cyclobutane-1-carboxylic acid.

- Gimeno, A., et al. (2023). Kinetic solubility: Experimental and machine-learning modeling perspectives.

- Jain, A., et al. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 25(1), 237-239.

- Liu, H., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. bioRxiv.

- S. K., S., & D., M. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Sciences and Research, 4(2), 521-528.

- Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.

- ChemicalBook. (n.d.). Cyclobutanecarboxylic acid, 3-hydroxy-3-(trifluoromethyl)-, cis-.

- ChemScene. (n.d.). cis-3-(Trifluoromethoxy)cyclobutanol.

- Llinas, A., et al. (2008). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library.

- Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics.

- Nowak, M., et al. (2024).

- Bohnert, T., & Gan, L. (2013). In vitro solubility assays in drug discovery. Drug Discovery Today, 18(23-24), 1162-1169.

- Huesgen, A. G. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies, Inc.

- Song, Z. J., et al. (2020). Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. Organic Process Research & Development, 24(12), 2841-2847.

- Mykhailiuk, P. K. (2019). 3-Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane-Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties.

- Sigma-Aldrich. (n.d.). cis-3-(Trifluoromethoxy)cyclobutanecarboxylic acid.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 50990534, 3-Hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid.

- Supporting Information for an unspecified article, likely rel

- Combi-Blocks. (2023). Safety Data Sheet: 1-([3-(Trifluoromethyl)phenyl]methyl)cyclobutane-1-carboxylic acid.

- 001CHEMICAL. (n.d.). cis-3-(trifluoromethoxy)cyclobutanecarboxylic acid.

- Mykhailiuk, P. K. (2022). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au, 2(1), 18-24.

- TCI Chemicals. (2018). SAFETY DATA SHEET: 1-(Trifluoromethyl)cyclobutanecarboxylic Acid.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET: Cyclobutane-1,1-dicarboxylic acid.

- Sigma-Aldrich. (n.d.). cis-3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid.

- Chen, J., et al. (2016). Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. RSC Advances, 6, 108398-108402.

- Bohrium. (2020). Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid.

- Mykhailiuk, P. K. (2020). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv.

- Johnson, T., Choo, K., & Lautens, M. (2014). Rhodium-Catalyzed Arylative Cyclization for the Enantioselective Synthesis of (Trifluoromethyl)Cyclobutanols. Chemistry – A European Journal, 20(44), 14218-14222.

- Mykhailiuk, P. K. (2018). 2- and 3-Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry.

- Mykhailiuk, P. K. (2018). Synthesis and Physicochemical Properties of Functionalized cis–2‐((Fluoro)Alkyl)Cyclobutanes.

- ChemSrc. (n.d.). Chemical Properties of Cyclopentanecarboxylic acid, 3-amino-, cis-.

Sources

- 1. pennwest.edu [pennwest.edu]

- 2. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmatutor.org [pharmatutor.org]

- 7. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Strategic Incorporation of Trifluoromethoxy Cyclobutanes into Peptidomimetics for Enhanced Drug-like Properties

Audience: Researchers, scientists, and drug development professionals.

Abstract

Peptidomimetics offer a promising avenue for drug discovery, yet often face challenges related to poor metabolic stability and limited cell permeability. A key strategy to overcome these hurdles is the incorporation of non-natural, sterically constrained amino acids. This guide details the rationale and application of incorporating trifluoromethoxy and trifluoromethyl cyclobutane moieties into peptide scaffolds. These unique building blocks serve as effective bioisosteres, particularly for the tert-butyl group, while imparting significantly enhanced lipophilicity and resistance to enzymatic degradation.[1][2][3][4] We provide a comprehensive overview, from the synthesis of the core cyclobutane amino acid building block to its integration into a model peptide using solid-phase synthesis, complete with detailed, field-tested protocols and characterization methods.

Part 1: The Rationale - Physicochemical & Metabolic Advantages

The strategic replacement of proteinogenic amino acid side chains with fluorinated bioisosteres is a powerful tool in medicinal chemistry. The trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups are particularly valuable due to their profound impact on a molecule's physicochemical properties.[5]

Key Advantages of Trifluoromethyl/Trifluoromethoxy Cyclobutane Moieties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol vs. ~414 kJ/mol for C-H), rendering the trifluoromethyl group highly resistant to oxidative metabolism.[5] This can significantly increase the in vivo half-life of a peptidomimetic.[4][6]

-

Enhanced Lipophilicity: The trifluoromethoxy group is one of the most lipophilic substituents used in drug design, with a Hansch π parameter of +1.04.[7] This increased lipophilicity can improve a peptide's ability to cross cellular membranes via passive diffusion, a critical factor for oral bioavailability and targeting intracellular proteins.[3][8]

-

Bioisosteric Replacement: The 1-trifluoromethyl-cyclobutyl group serves as an excellent bioisostere for the ubiquitous tert-butyl group found in many bioactive molecules.[1][2] While it mimics the steric bulk of the tert-butyl group, its strong electron-withdrawing nature alters local electronics, which can be tuned to optimize target binding and reduce off-target effects.[1][2][9]

-

Conformational Constraint: The rigid, puckered structure of the cyclobutane ring introduces conformational constraints into the peptide backbone.[10][11] This pre-organization can lock the peptidomimetic into a bioactive conformation, enhancing binding affinity and selectivity for its target.

The diagram below illustrates the concept of replacing a standard leucine residue with a trifluoromethyl cyclobutane-based amino acid, highlighting the change from a flexible, metabolically labile group to a rigid, stable bioisostere.

Caption: Bioisosteric replacement of a natural amino acid side chain.

Comparative Physicochemical Properties

The introduction of the trifluoromethyl cyclobutane moiety dramatically alters key drug-like properties.

| Property | Leucine (Example) | 1-Amino-1-(trifluoromethyl)cyclobutane-3-carboxylic acid | Rationale for Change |

| Lipophilicity (Calc. LogP) | ~1.7 | ~2.8 (Estimated) | The -CF3 group significantly increases hydrophobicity.[3] |

| Acidity (pKa of amine) | ~9.6 | ~5.3[2] | The strong electron-withdrawing -CF3 group drastically reduces the basicity of the proximal amine.[2][3] |

| Metabolic Stability | Low (Susceptible to proteolysis) | High | C-F bonds are resistant to enzymatic cleavage, and the bulky, non-natural structure sterically hinders protease recognition.[5][6] |

Part 2: Synthesis of the Core Building Block

The journey to the final peptidomimetic begins with the synthesis of a custom, orthogonally protected amino acid building block suitable for solid-phase synthesis. The following protocol outlines a general strategy starting from a commercially available cyclobutane derivative.

Protocol 2.1: Synthesis of Fmoc-Protected Trifluoromethyl Cyclobutane Amino Acid

This protocol demonstrates a modular approach for creating a building block ready for peptide synthesis. The key transformation is the conversion of a carboxylic acid to a trifluoromethyl group using sulfur tetrafluoride (SF4).

Causality & Expertise: The choice of SF4 is based on its efficiency in converting carboxylic acids directly to trifluoromethyl groups.[1][2] This method is robust and has been successfully applied to various cyclobutane systems, including those with other functional groups like esters and even unprotected amines.[1][2] Safety is paramount: SF4 is a highly toxic and corrosive gas. This reaction must be performed by trained personnel in a specialized high-pressure reactor within a certified fume hood. Anhydrous conditions are critical.

Caption: Synthetic workflow for the cyclobutane amino acid building block.

Methodology:

-

Starting Material: Begin with a commercially available precursor such as 3-methylenecyclobutane-1-carboxylic acid or a similar functionalized cyclobutane.[12] For this example, we use cyclobutane-1-carboxylic acid.

-

Fluorination (Core Step):

-

In a suitable high-pressure reactor, charge the cyclobutane carboxylic acid (1.0 equiv).

-

Cool the reactor and add a catalyst such as hydrogen fluoride (HF) or water.

-

Carefully condense sulfur tetrafluoride (SF4, 3-10 equiv.) into the reactor.

-

Seal the reactor and heat to 60–110 °C for 12–48 hours.[2] The reaction progress should be monitored by taking aliquots (after safe depressurization and workup) and analyzing via GC-MS or ¹⁹F NMR.

-

Upon completion, cool the reactor, vent excess SF4 through a caustic scrubber, and carefully perform an aqueous workup.

-

Purify the resulting 1-(trifluoromethyl)cyclobutane product by column chromatography or vacuum distillation.[2]

-

-

Introduction of Amino Functionality:

-

The strategy for introducing the amine depends on the specific cyclobutane precursor. If starting with a carboxylic acid on the opposite side of the ring (e.g., 3-(trifluoromethyl)cyclobutane-1-carboxylic acid[13]), a Curtius or Hofmann rearrangement can be employed.

-

Perform the rearrangement to convert the carboxylic acid to a Boc-protected amine.

-

-

Orthogonal Protection:

-

If the building block contains other functional groups (e.g., a second carboxylic acid), ensure they are appropriately protected (e.g., as a t-butyl ester).

-

Cleave the Boc group under acidic conditions (e.g., TFA in DCM).

-

Protect the newly freed amine with Fmoc-OSu in the presence of a mild base (e.g., NaHCO₃) in a dioxane/water mixture.

-

-

Final Purification & Characterization:

-

Purify the final Fmoc-protected trifluoromethyl cyclobutane amino acid by flash chromatography.

-

Confirm the structure and purity via ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

-

Part 3: Incorporation into Peptidomimetics via SPPS

With the custom building block in hand, it can be incorporated into a peptide sequence using standard solid-phase peptide synthesis (SPPS) protocols. The following protocol uses the well-established Fmoc/tBu chemistry.[11]

Protocol 3.1: Fmoc-Based SPPS of a Model Tripeptide

Causality & Expertise: A critical challenge when incorporating α-trifluoromethyl-substituted amino acids is the reduced nucleophilicity of the N-terminal amine after Fmoc deprotection.[3] The potent electron-withdrawing effect of the adjacent -CF3 group can significantly slow down the subsequent coupling reaction. To overcome this, we will employ a more potent coupling reagent (HATU) and recommend an extended coupling time or a double-coupling procedure to ensure the reaction goes to completion.[3] A negative Kaiser test is essential to confirm complete acylation before proceeding.

Caption: SPPS cycle showing the optimized coupling step for the custom monomer.

Methodology (0.1 mmol scale):

-

Resin Preparation:

-

Coupling of the First Amino Acid (e.g., Fmoc-Ala-OH):

-

In a separate vial, pre-activate Fmoc-Ala-OH (4 equiv.) with HCTU (3.9 equiv.) and DIPEA (8 equiv.) in DMF for 2 minutes.

-

Add the activated amino acid solution to the resin. Agitate for 1-2 hours.

-

Drain and wash with DMF (3x). Perform a Kaiser test to ensure complete coupling.

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine/DMF for 20 minutes. Drain and wash with DMF (5x).

-

-

Coupling of the Trifluoromethyl Cyclobutane Amino Acid (Optimized Step):

-

In a separate vial, dissolve the custom Fmoc-Tfm-Cyclobutane-AA (3 equiv.), HATU (2.9 equiv.), and HOAt (3 equiv.) in DMF. Add DIPEA (6 equiv.) to activate.

-

Add the activated solution to the resin. Agitate for at least 4 hours, or overnight.[14]

-

Crucial QC Step: Perform a Kaiser test. If the test is positive (indicating free amines), drain, wash, and repeat the coupling step with fresh reagents ("double coupling").

-

Once the Kaiser test is negative, wash the resin thoroughly with DMF (5x).

-

-

Chain Elongation:

-

Repeat the deprotection and standard coupling steps to add the final amino acid to the sequence.

-

-

Final Deprotection:

-

After the final coupling, remove the N-terminal Fmoc group with 20% piperidine/DMF. Wash thoroughly with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum.

-

Part 4: Characterization and Quality Control

Final validation is essential to confirm the identity and purity of the synthesized peptidomimetic.

Protocol 4.1: Cleavage, Purification, and Analysis

-

Cleavage from Resin:

-

Add the dried, peptide-bound resin to a vial.

-

Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% triisopropylsilane).

-

Add the cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

-

Precipitation and Isolation:

-

Precipitate the crude peptide by adding the TFA filtrate to a large volume of ice-cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification:

-

Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water).

-

Purify using preparative Reverse-Phase HPLC (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

-

Collect fractions corresponding to the major product peak.

-

-

Analysis and Characterization:

-

Analyze the pure fractions by analytical LC-MS to confirm the mass and purity.

-

Lyophilize the pure, combined fractions to obtain the final product as a white, fluffy powder.

-

Expected Analytical Data (Example: Ala-TfmCyc-Ala)

| Analysis | Expected Result | Purpose |

| RP-HPLC Purity | >95% (single peak) | Confirms purity of the final product. |

| Mass Spec (ESI+) | Calculated [M+H]⁺: 354.17 | Confirms the correct molecular weight and identity of the peptide. |

| ¹⁹F NMR | Singlet at ~ -65 to -75 ppm | Confirms the presence and chemical environment of the -CF3 group. |

References

- Smolecule. (2023). 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol.

-

Mykhailiuk, P. K., et al. (2022). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of the American Chemical Society Au. Available at: [Link]

- Grygorenko, O. O., et al. (2022). Synthesis of novel α-trifluoromethyl cyclobutane-containing building blocks. Ukrainian Bioorganic Acta.

-

Mykhailiuk, P. K., et al. (2022). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. Available at: [Link]

-

ACS Publications. (2020). Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. Organic Process Research & Development. Available at: [Link]

-

J.P. Begue, D. Bonnet-Delpon. (2008). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. MDPI. Available at: [Link]

-

Brigaud, T., et al. (2018). Trifluoromethylated proline analogues as efficient tools to enhance the hydrophobicity and to promote passive diffusion transport of the l-prolyl-l-leucyl glycinamide (PLG) tripeptide. Royal Society of Chemistry. Available at: [Link]

-

Koksch, B., et al. (1996). Peptide modification by incorporation of α-trifluoromethyl substituted amino acids. Amino Acids. Available at: [Link]

-

ResearchGate. (2022). Strain-Release Trifluoromethoxylation and Pentafluorosulfanoxylation of [1.1.0]Bicyclobutanes: Expanded Access to Fluorinated Cyclobutane Hybrid Bioisosteres. Available at: [Link]

-

Welch, J. T., et al. (2019). Tyr1-ψ[(Z)CF=CH]-Gly2 Fluorinated Peptidomimetic Improves Distribution and Metabolism Properties of Leu-Enkephalin. PMC. Available at: [Link]

-

Royo, M., et al. (2019). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules. Available at: [Link]

-

ResearchGate. (n.d.). Isomeric mono-, di- and trifluoromethyl cyclobutanes – target compounds of this study. Available at: [Link]

-

MacMillan, D. W. C., et al. (2018). Protecting group free radical C–H trifluoromethylation of peptides. Chemical Science. Available at: [Link]

-

Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. Available at: [Link]

-

J.P. Begue, D. Bonnet-Delpon. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Available at: [Link]

-

Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

N. J. Ede, et al. (2002). N-to-C solid-phase peptide and peptide trifluoromethylketone synthesis using amino acid tert-butyl esters. PubMed. Available at: [Link]

-

Beilstein Journals. (2024). Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold. Available at: [Link]

-

ANU Open Research. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Available at: [Link]

-

Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

-

Zuckermann, R. N., et al. (2014). Submonomer synthesis of sequence defined peptoids with diverse side-chains. eScholarship.org. Available at: [Link]

Sources

- 1. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Trifluoromethylated proline analogues as efficient tools to enhance the hydrophobicity and to promote passive diffusion transport of the l-prolyl-l-leucyl glycinamide (PLG) tripeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Peptide modification by incorporation ofα-trifluoromethyl substituted amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Tyr1-ψ[(Z)CF=CH]-Gly2 Fluorinated Peptidomimetic Improves Distribution and Metabolism Properties of Leu-Enkephalin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

- 13. acs.figshare.com [acs.figshare.com]

- 14. chem.uci.edu [chem.uci.edu]

- 15. escholarship.org [escholarship.org]

late-stage functionalization using trifluoromethoxy cyclobutane scaffolds

An Application Guide to Late-Stage Functionalization Using Trifluoromethoxy Cyclobutane Scaffolds

Authored by: A Senior Application Scientist

Abstract

In the landscape of modern medicinal chemistry, the strategic introduction of unique structural motifs and functional groups during the final stages of a synthetic sequence—a practice known as late-stage functionalization (LSF)—is paramount for accelerating drug discovery. This guide delves into the confluence of two highly valuable components in this field: the trifluoromethoxy (OCF₃) group and the cyclobutane scaffold. The OCF₃ group is prized for its ability to enhance metabolic stability, modulate lipophilicity, and improve membrane permeability, often leading to superior pharmacokinetic profiles.[1][2][3] Concurrently, the cyclobutane ring, a strained sp³-rich scaffold, offers a defined three-dimensional exit vector, enabling chemists to escape the flatland of traditional aromatic structures and improve properties like metabolic stability and binding affinity.[4][5][6][7] This document provides a comprehensive overview, field-proven insights, and detailed protocols for leveraging trifluoromethoxy-substituted cyclobutanes as versatile platforms for LSF, empowering researchers to rapidly generate novel, structurally diverse, and high-value molecular entities.

The Strategic Imperative: Why Trifluoromethoxy Cyclobutanes?

The design of a successful drug candidate is a delicate balancing act of optimizing potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. The incorporation of fluorine-containing groups is a well-established strategy to achieve this balance.[8][9]

-

The Trifluoromethoxy (-OCF₃) Advantage: Unlike the more common trifluoromethyl (-CF₃) group, the -OCF₃ group combines strong electron-withdrawing inductive effects with a lipophilic character (Hansch-Leo π value of +1.04), while being exceptionally stable to metabolic degradation.[2][3] This unique combination allows for the fine-tuning of a molecule's properties to enhance its drug-like potential.[1] There are several FDA-approved pharmaceuticals containing the trifluoromethoxy group, including riluzole for amyotrophic lateral sclerosis and sonidegib for cancer, underscoring its clinical relevance.[1][2]

-

The Cyclobutane Scaffold's Role: Cyclobutanes are no longer mere curiosities but are increasingly recognized as crucial building blocks in drug design.[4][5] Their puckered, rigid conformation provides a distinct spatial arrangement for substituents, which can be critical for optimizing interactions within a biological target's binding pocket.[4] This sp³-rich core reduces the planarity of molecules, often improving solubility and metabolic stability compared to their aromatic counterparts.[6][10]

The fusion of these two motifs creates a powerful toolkit. A trifluoromethoxy cyclobutane scaffold serves as a metabolically robust, three-dimensional core from which chemical diversity can be explored in the final synthetic steps, perfectly aligning with the goals of LSF.

Accessing the Core Scaffold: Synthesis of Key Building Blocks

Before functionalization, one must first construct the foundational scaffold. A modular and scalable approach is essential. One of the most direct methods to generate trifluoromethyl-substituted cyclobutanes involves the reaction of cyclobutanecarboxylic acids with sulfur tetrafluoride (SF₄).[11][12] This transformation provides a reliable entry point to a variety of building blocks.

Protocol 1: Synthesis of 1-Phenyl-1-(trifluoromethyl)cyclobutane

This protocol details the synthesis of a core building block from a commercially available carboxylic acid, a method that is both efficient and scalable.[11][12]

Rationale: The use of sulfur tetrafluoride is a classic and robust method for converting carboxylic acids directly to trifluoromethyl groups. The reaction proceeds through a series of fluorination steps. While SF₄ is a toxic gas, this protocol is designed for a laboratory scale where it can be handled safely with appropriate precautions.

Materials:

-

1-Phenylcyclobutane-1-carboxylic acid

-

Sulfur tetrafluoride (SF₄)

-

Anhydrous Hydrogen Fluoride (HF) (catalyst)

-

High-pressure reactor (e.g., Parr Instrument)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reactor Preparation: In a well-ventilated fume hood, place 1-phenylcyclobutane-1-carboxylic acid (1.0 equiv) into a dry high-pressure reactor vessel.

-

Solvent and Catalyst Addition: Add anhydrous DCM to dissolve the starting material. Carefully add a catalytic amount of anhydrous HF.

-

Scientist's Insight: The addition of a catalyst like HF or even water can significantly accelerate the reaction with SF₄.[11]

-

-

Reaction with SF₄: Seal the reactor. Cool the reactor to -78 °C (dry ice/acetone bath). Carefully condense sulfur tetrafluoride (SF₄, 3.0-5.0 equiv) into the vessel.

-

Heating and Reaction Monitoring: Slowly warm the reactor to room temperature, then heat to 60-80 °C. The reaction progress can be monitored by taking aliquots (after safely venting and cooling) and analyzing by GC-MS or ¹⁹F NMR. The reaction typically takes 12-24 hours.

-

Work-up: After cooling the reactor to room temperature, slowly and carefully vent the excess SF₄ through a scrubber containing a potassium hydroxide (KOH) solution. Open the reactor and dilute the reaction mixture with DCM.

-

Quenching: Carefully pour the mixture into a beaker of saturated NaHCO₃ solution to neutralize the acidic components. Stir until gas evolution ceases.

-

Extraction and Drying: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to yield the pure 1-phenyl-1-(trifluoromethyl)cyclobutane.

Core Protocols for Late-Stage Functionalization

With the core scaffold in hand, we can now explore various LSF strategies. The choice of method depends on the desired transformation and the functional group tolerance of the parent molecule.

Workflow for LSF using Trifluoromethoxy Cyclobutane Scaffolds

Caption: General workflows for late-stage functionalization.

Protocol 2: Palladium-Catalyzed C(sp³)–H Arylation

Directly converting a C–H bond on the cyclobutane ring into a C–C bond is a highly efficient LSF strategy. This protocol leverages a directing group to achieve regioselective arylation.

Rationale: The C–H bonds of a cyclobutane are relatively inert. A directing group, often an amide or a similar coordinating moiety, is used to bring a palladium catalyst into proximity with a specific C–H bond, enabling its selective activation and subsequent coupling with an aryl halide.[15][16] This approach offers excellent control over regioselectivity, which can be challenging to achieve otherwise.[17][18]

Materials:

-

1-(Trifluoromethoxy)cyclobutane-1-carboxamide substrate

-

Aryl iodide or bromide (e.g., 4-iodotoluene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Ligand (e.g., a mono-N-protected amino acid like Ac-Gly-OH)

-

Silver(I) carbonate (Ag₂CO₃) or Potassium Carbonate (K₂CO₃) as the base

-

Anhydrous solvent (e.g., 1,4-dioxane or t-AmylOH)

-

Inert atmosphere supplies (Nitrogen or Argon)

Step-by-Step Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the cyclobutane carboxamide substrate (1.0 equiv), aryl iodide (1.5 equiv), Pd(OAc)₂ (5-10 mol%), and the ligand (15-30 mol%).

-

Reagent Addition: Add the base, Ag₂CO₃ (2.0 equiv).

-

Scientist's Insight: Silver salts often act as both a base and a halide scavenger, which can be beneficial for the catalytic cycle. However, simpler bases like K₂CO₃ can also be effective and are more economical.[19]

-

-

Solvent and Degassing: Add the anhydrous solvent via syringe. Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.

-

Heating: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.

-

Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄.

-

Purification: Filter and concentrate the solvent. Purify the residue by flash column chromatography on silica gel to obtain the desired cis-1,3-difunctionalized cyclobutane.[19]

Protocol 3: Photoredox-Catalyzed Radical Addition and Cyclization

Photoredox catalysis uses visible light to generate highly reactive radical intermediates under exceptionally mild conditions, making it ideal for the LSF of complex molecules.[20] This protocol describes a method to synthesize functionalized cyclobutanes via a radical cascade.[21][22]

Rationale: This method relies on the single-electron transfer (SET) from an excited-state photocatalyst to an alkylboronic ester (or a similar precursor), generating a radical. This radical adds to an alkene, and a subsequent cyclization step forms the cyclobutane ring. This approach is powerful for its mild conditions and excellent functional group tolerance.

Simplified Catalytic Cycle

Caption: Simplified photoredox cycle for cyclobutane synthesis.

Materials:

-

Alkylboronic acid pinacol ester (e.g., cyclohexyl-B(pin))

-

Halide-tethered alkene (e.g., ethyl 2-(2-iodoethyl)acrylate)

-

Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ or an organic dye)

-

Base (e.g., LiOH or Cs₂CO₃)

-

Anhydrous, degassed solvent (e.g., DMSO or DMF)

-

Visible light source (e.g., Blue LED strip, 450 nm)

Step-by-Step Procedure:

-

Reaction Setup: In a vial equipped with a stir bar, combine the alkylboronic ester (1.5 equiv), the halide-tethered alkene (1.0 equiv), the photocatalyst (1-2 mol%), and the base (2.0 equiv).

-

Solvent Addition: Add the anhydrous, degassed solvent.

-

Scientist's Insight: Thoroughly degassing the solvent is critical as oxygen can quench the excited state of the photocatalyst and interfere with radical pathways.

-

-

Irradiation: Seal the vial and place it approximately 5-10 cm from the blue LED light source. Ensure the reaction is stirred vigorously to allow for even irradiation. A small fan can be used to maintain room temperature.

-

Monitoring: Monitor the reaction by LC-MS. These reactions are often complete within 6-24 hours.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x) to remove the DMSO/DMF and inorganic salts.

-

Drying and Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product via flash column chromatography to yield the functionalized cyclobutane.

Summary of LSF Strategies and Data

To aid in experimental design, the following table summarizes the key features of the described LSF protocols.

| Parameter | Protocol 2: Pd-Catalyzed C-H Arylation | Protocol 3: Photoredox Radical Cascade |

| Transformation | Directed C(sp³)–H to C–Ar bond formation | Radical addition and cyclization |

| Key Reagents | Pd(OAc)₂, Ligand, Base, Aryl Halide | Photocatalyst, Base, Alkylboronic Ester |

| Reaction Conditions | High temperature (100-120 °C), Inert atmosphere | Room temperature, Visible light irradiation |

| Key Advantage | High regioselectivity via directing group | Extremely mild conditions, broad functional group tolerance |

| Potential Limitation | Requires installation/removal of directing group; high temp | Sensitive to oxygen; may require specialized photocatalyst |

| Typical Yields | 50-85% | 60-95% |

Conclusion and Future Perspectives

The use of trifluoromethoxy cyclobutane scaffolds in late-stage functionalization represents a sophisticated and powerful strategy in modern drug discovery. By combining the advantageous physicochemical properties of the -OCF₃ group with the three-dimensional character of the cyclobutane ring, chemists can rapidly access novel chemical space. The protocols detailed herein for C-H functionalization and photoredox catalysis provide reliable and versatile methods for modifying these scaffolds in the final steps of a synthesis. As catalytic methods continue to advance, we anticipate the development of even more selective and efficient ways to functionalize these valuable building blocks, further accelerating the journey from a promising hit to a viable drug candidate.

References

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link][1][9]

-

van der Kolk, R., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. [Link][4]

-

Gouverneur, V., et al. (2015). Incorporation of a cyclobutyl substituent in molecules by transition metal-catalyzed cross-coupling reactions. Organic & Biomolecular Chemistry. [Link][23]

-

Mykhailiuk, P. K., et al. (2022). Synthesis of novel α-trifluoromethyl cyclobutane-containing building blocks. Journal of Fluorine Chemistry. [Link][24]

-

Mykhailiuk, P. K., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link][11][12]

-

Wang, X., et al. (2023). Photocatalytic synthesis of 3,3-disubstituted cyclobutanols via trifunctionalization of [1.1.1]propellane. Green Chemistry. [Link][20]

-

Molander, G. A., & Brown, A. R. (2011). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link][25]

-

Cossy, J., Guérinot, A., et al. (2019). Introduction of Cyclopropyl and Cyclobutyl Ring on Alkyl Iodides through Cobalt-Catalyzed Cross-Coupling. Organic Letters. [Link][26]

-

Andersen, C., et al. (2019). Introduction of Cyclopropyl and Cyclobutyl Ring on Alkyl Iodides through Cobalt-Catalyzed Cross-Coupling. Organic Chemistry Portal. [Link][27]

-

Various Authors. (2024). Cyclobutane-containing scaffolds in bioactive small molecules | Request PDF. ResearchGate. [Link][5]

-

Gouverneur, V., et al. (2015). Incorporation of a cyclobutyl substituent in molecules by transition metal-catalyzed cross-coupling reactions | Request PDF. ResearchGate. [Link][28]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. [Link][3]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Scilit. [Link][8]

-

Singh, R. P., et al. (2024). Trifluoromethylation Strategies of Alcohols and Phenols. Organic and Biomolecular Chemistry. [Link]

-

Davies, H. M. L., et al. (2020). Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes. ACS Catalysis. [Link][17]

-

Baran, P. S. (n.d.). Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic. Baran Lab. [Link][29]

-

Qing, F.-L., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments. [Link][30]

-

Moody, C. J., et al. (2020). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Angewandte Chemie. [Link][6]

-

Baran, P. S., & Daugulis, O. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Accounts of Chemical Research. [Link][15]

-

Daugulis, O., et al. (2024). Transannular C–H functionalization of cycloalkane carboxylic acids. Axial. [Link][18]

-

Chen, G., et al. (2020). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Journal of the American Chemical Society. [Link][19]

-

Leonori, D., & Procter, D. J. (2019). Photoredox‐Catalyzed Cyclobutane Synthesis by a Deboronative Radical Addition–Polar Cyclization Cascade. Angewandte Chemie. [Link][21]

-

Throup, A., et al. (2024). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry. [Link][7]

-

Throup, A., et al. (2024). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Publishing. [Link][10]

-

Baran, P. S., & Daugulis, O. (2014). Applications of C-H Functionalization Logic to Cyclobutane Synthesis. ResearchGate. [Link][16]

-

Leonori, D., & Procter, D. J. (2019). Photoredox-Catalyzed Cyclobutane Synthesis by a Deboronative Radical Addition-Polar Cyclization Cascade. PubMed. [Link][22]

-

Zhu, C., et al. (2025). Photoredox 1,4-Hydroxysulfonylation of Methylenecyclobutane via Carbon-Radical-Mediated β-Scission of Cyclobutane. Organic Letters. [Link][31]

-

Pitts, C. R., et al. (2025). Strain-release trifluoromethoxylation and pentafluorosulfanoxylation of [1.1.0]bicyclobutanes: expanded access to fluorinated cyclobutane hybrid bioisosteres. Chemical Communications. [Link][32]

Sources

- 1. mdpi.com [mdpi.com]

- 2. grokipedia.com [grokipedia.com]

- 3. nbinno.com [nbinno.com]

- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 5. researchgate.net [researchgate.net]

- 6. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. scilit.com [scilit.com]

- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. afgsci.com [afgsci.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. axial.substack.com [axial.substack.com]

- 19. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Photocatalytic synthesis of 3,3-disubstituted cyclobutanols via trifunctionalization of [1.1.1]propellane - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. Photoredox‐Catalyzed Cyclobutane Synthesis by a Deboronative Radical Addition–Polar Cyclization Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Photoredox-Catalyzed Cyclobutane Synthesis by a Deboronative Radical Addition-Polar Cyclization Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Incorporation of a cyclobutyl substituent in molecules by transition metal-catalyzed cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 24. semanticscholar.org [semanticscholar.org]

- 25. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Introduction of Cyclopropyl and Cyclobutyl Ring on Alkyl Iodides through Cobalt-Catalyzed Cross-Coupling [organic-chemistry.org]

- 28. researchgate.net [researchgate.net]

- 29. baranlab.org [baranlab.org]

- 30. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 31. pubs.acs.org [pubs.acs.org]

- 32. Strain-release trifluoromethoxylation and pentafluorosulfanoxylation of [1.1.0]bicyclobutanes: expanded access to fluorinated cyclobutane hybrid bioisosteres - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Purification of Trifluoromethoxy Cyclobutane Intermediates

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with trifluoromethoxy cyclobutane intermediates. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific purification challenges encountered during your experimental work. Our focus is on providing practical, field-proven insights to enhance the purity and yield of your target compounds.

Introduction: The Purification Challenge

Trifluoromethoxy cyclobutane intermediates are increasingly vital building blocks in medicinal chemistry and materials science due to the unique physicochemical properties conferred by the trifluoromethoxy group, such as increased metabolic stability and lipophilicity.[1][2][3] However, their purification can be challenging due to the formation of closely related byproducts, potential for thermal instability, and the unique chromatographic behavior imparted by the highly electronegative trifluoromethoxy group. This guide will equip you with the knowledge to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect during the synthesis of trifluoromethoxy cyclobutane intermediates?

A1: The impurity profile can vary depending on the synthetic route. However, common impurities include:

-

Positional Isomers: In reactions involving substitutions on the cyclobutane ring, the formation of positional isomers is a common issue.

-

Diastereomers: For substituted cyclobutanes, both cis and trans diastereomers may be formed and often exhibit similar chromatographic behavior, making separation difficult.

-

Elimination Byproducts: The presence of good leaving groups and steric hindrance can lead to the formation of unsaturated cyclobutene or other elimination products, which can be a significant problem.[4]

-

Over-reacted or Incompletely Reacted Materials: Depending on the reaction conditions, you may find starting materials or byproducts from further reactions.

-

Trifluoromethoxylated Alkenes: In certain trifluoromethoxylation reactions, the formation of alkene byproducts has been observed.[5]

-

Reagent-derived Impurities: Residual reagents or their decomposition products can contaminate the final product.

Q2: How does the trifluoromethoxy group affect the chromatographic behavior of my compound?

A2: The trifluoromethoxy (-OCF₃) group is highly electronegative and lipophilic.[1][3] This has several implications for chromatography:

-

Increased Elution on Normal Phase: The high electronegativity can reduce interactions with polar stationary phases like silica gel, leading to faster elution compared to non-fluorinated analogs.

-

Potential for Stronger Interactions on Reversed Phase: The lipophilic nature of the -OCF₃ group generally leads to stronger retention on reversed-phase columns (e.g., C18).

-

Altered Selectivity: The unique electronic properties of the -OCF₃ group can alter the selectivity of the separation, sometimes helping to resolve otherwise difficult-to-separate isomers.

Q3: My trifluoromethoxy cyclobutane intermediate appears to be volatile. How does this impact my purification strategy?

A3: Volatility is a key consideration. While it can be exploited for purification by distillation, it also presents challenges:

-

Loss of Product: Significant product loss can occur during solvent removal under reduced pressure (rotary evaporation). It is crucial to use a well-controlled vacuum and a cold trap.

-

Distillation as a Viable Method: For thermally stable, volatile intermediates, vacuum distillation can be an excellent method for purification on a larger scale.[6][7][8]

-

Careful Handling: Ensure all connections in your setup are secure to prevent loss of volatile material.

Q4: Can I use crystallization to purify my trifluoromethoxy cyclobutane intermediate?

A4: Yes, crystallization can be a very effective purification method, especially for larger quantities of material.[7][8] The key is to find a suitable solvent system. Due to the fluorinated nature of the compounds, they may exhibit different solubility profiles compared to their non-fluorinated counterparts. A systematic solvent screen is highly recommended.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the purification of trifluoromethoxy cyclobutane intermediates.

Troubleshooting: Column Chromatography

Column chromatography is a widely used technique for the purification of these intermediates.[7][8][9] However, challenges such as poor separation and product decomposition can arise.

| Problem | Possible Cause | Solution |

| Poor Separation of Isomers (Positional or Diastereomers) | The chosen solvent system has insufficient selectivity. | - Optimize the Solvent System: Systematically screen different solvent combinations. A common starting point for fluorinated compounds is a mixture of a non-polar solvent (e.g., hexanes, heptane) and a moderately polar solvent (e.g., ethyl acetate, dichloromethane). A 9:1 hexanes:EtOAc mixture has been reported to be effective for some trifluoromethoxy cyclobutane derivatives.[9] - Consider a Different Stationary Phase: If silica gel does not provide adequate separation, consider using alumina or a bonded-phase silica (e.g., diol, cyano). |

| Product Elutes Too Quickly (Low Retention) | The trifluoromethoxy group reduces interaction with the silica gel. | - Decrease the Polarity of the Mobile Phase: Use a higher percentage of the non-polar solvent (e.g., increase the hexanes to ethyl acetate ratio). - Use a Less Active Stationary Phase: Consider using deactivated silica gel or alumina. |

| Peak Tailing | - Acidic Nature of Silica Gel: The compound may be interacting with acidic silanol groups on the silica surface. - Sample Overload: Too much sample has been loaded onto the column. | - Add a Modifier to the Eluent: Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can neutralize acidic sites on the silica gel. - Reduce the Sample Load: Ensure the amount of crude material is appropriate for the column size (typically 1-5% of the silica gel weight). |

| Product Decomposition on the Column | The compound is unstable on the acidic silica gel surface. | - Test for Stability: Before running a large-scale column, spot the crude material on a TLC plate and let it sit for an hour. Re-elute the plate to see if any new spots have formed. - Use a Deactivated Stationary Phase: Treat the silica gel with a base (e.g., triethylamine) before packing the column, or use neutral alumina. |

| Compound is "Streaking" or Band Broadening | - Poor Solubility in the Mobile Phase: The compound is precipitating on the column. - Improperly Packed Column: Channels or cracks in the stationary phase. | - Choose a More Solubilizing Mobile Phase: Ensure your compound is fully soluble in the eluent. - Repack the Column: Use a slurry packing method to ensure a uniform and well-packed column.[10] |

Workflow for Column Chromatography Optimization:

Caption: Optimization workflow for column chromatography.

Troubleshooting: Crystallization

Crystallization is a powerful technique for obtaining high-purity materials.

| Problem | Possible Cause | Solution |

| Compound Oils Out Instead of Crystallizing | The compound's solubility is too high in the chosen solvent, even at low temperatures, or the cooling rate is too fast. | - Use a Less Solubilizing Solvent: Choose a solvent in which the compound has lower solubility. - Use a Solvent/Anti-solvent System: Dissolve the compound in a good solvent and slowly add an anti-solvent (in which the compound is insoluble) until the solution becomes turbid. Then, add a small amount of the good solvent to redissolve the solid and allow it to cool slowly.[11] - Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in a refrigerator or freezer. |

| No Crystals Form | The solution is not supersaturated, or nucleation is inhibited. | - Concentrate the Solution: Slowly evaporate the solvent to increase the concentration of the compound. - Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the desired compound.[12] - Cool to a Lower Temperature: If room temperature is not sufficient, try cooling the solution in a refrigerator or freezer. |

| Crystals are Very Small or Form a Powder | Nucleation is too rapid, leading to the formation of many small crystals instead of a few large ones. | - Slower Cooling: A slower cooling rate will favor the growth of larger crystals. - Use a More Viscous Solvent: A more viscous solvent can slow down diffusion and promote slower crystal growth. - Reduce the Level of Supersaturation: Use a slightly more dilute solution. |

| Impurities are Trapped in the Crystal Lattice | The crystallization process was too fast, or the impurity has a similar structure to the desired compound. | - Recrystallization: Perform a second crystallization of the obtained crystals. This is often necessary to achieve high purity.[11] - Choose a Different Solvent System: A different solvent may have a different selectivity for the desired compound over the impurity. |

Decision Tree for Crystallization Solvent Selection:

Caption: Decision tree for selecting a crystallization solvent system.

Troubleshooting: Vacuum Distillation

For volatile and thermally stable trifluoromethoxy cyclobutane intermediates, vacuum distillation is a powerful purification technique.[6][7][8]

| Problem | Possible Cause | Solution |

| Bumping | The liquid is superheating and boiling uncontrollably. | - Ensure Vigorous Stirring: Use a magnetic stir bar and a stir plate to ensure smooth boiling. - Use a Claisen Adapter: A Claisen adapter in the distillation setup can help prevent bumping liquid from reaching the condenser.[13] - Gradual Heating: Heat the distillation flask slowly and evenly. |

| Product Decomposes During Distillation | The distillation temperature is too high, even under vacuum. | - Use a Higher Vacuum: A lower pressure will further reduce the boiling point of the compound. Use a high-vacuum pump if necessary. - Consider Short-Path Distillation: For very sensitive compounds, a short-path distillation apparatus minimizes the time the compound spends at high temperatures. |

| Poor Separation of Components | The boiling points of the desired product and impurities are too close. | - Use a Fractionating Column: A Vigreux or packed fractionating column between the distillation flask and the condenser can improve separation efficiency. - Optimize the Distillation Rate: A slower distillation rate generally leads to better separation. |

| No Product Distilling Over | The vacuum is not low enough, or the heating is insufficient. | - Check for Leaks: Ensure all joints are properly sealed with vacuum grease and that the vacuum tubing is in good condition.[6] - Increase the Heat: Gradually increase the temperature of the heating bath. - Insulate the Distillation Head: Wrapping the distillation head with glass wool or aluminum foil can help maintain the temperature and prevent premature condensation.[13] |

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography

-

Preparation of the Column:

-

Secure a glass column vertically with a clamp.

-

Place a small plug of glass wool or cotton at the bottom of the column.[10]

-

Add a layer of sand (approximately 1 cm).

-

Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).[10]

-

Pour the slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing and remove air bubbles.

-

Add another layer of sand on top of the silica gel.

-

Drain the solvent until it is just level with the top of the sand.

-

-

Sample Loading:

-

Dissolve the crude trifluoromethoxy cyclobutane intermediate in a minimal amount of a suitable solvent (ideally the eluent or a less polar solvent).

-

Carefully apply the sample solution to the top of the silica gel.

-

Allow the sample to adsorb onto the silica gel by draining the solvent until it is just below the surface of the sand.

-

-

Elution:

-

Carefully add the eluent to the top of the column.

-

Begin collecting fractions.

-

Monitor the separation by TLC analysis of the collected fractions.

-

If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.

-

-

Work-up:

-

Combine the fractions containing the pure product.

-

Remove the solvent under reduced pressure, being mindful of the product's volatility. Use a cold trap to recover any lost product.

-

Protocol 2: General Procedure for Crystallization

-

Solvent Selection:

-

In a small test tube, dissolve a small amount of the crude product in a candidate solvent by heating.

-

Allow the solution to cool to room temperature and then in an ice bath.

-

A good solvent will dissolve the compound when hot but not when cold.

-

-

Crystallization:

-

Dissolve the crude product in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.

-

Allow the solution to cool slowly to room temperature.[12]

-

If crystals do not form, try scratching the inside of the flask or adding a seed crystal.

-

Once crystals have formed, cool the flask in an ice bath to maximize the yield.[12]

-

-

Isolation and Drying:

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold crystallization solvent.

-

Dry the crystals under vacuum.

-

Protocol 3: General Procedure for Vacuum Distillation

-

Apparatus Setup:

-

Distillation:

-

Place the crude material in the distillation flask.

-

Begin stirring and apply the vacuum.

-

Once a stable vacuum is achieved, begin heating the distillation flask.

-

Collect the fraction that distills at a constant temperature and pressure.

-

-

Shutdown:

-

Remove the heat source and allow the apparatus to cool to room temperature.

-

Slowly and carefully vent the system to atmospheric pressure.[13]

-

Turn off the vacuum source.

-

Purity Assessment

The purity of the final product should be assessed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for confirming the structure and assessing the purity of trifluoromethoxy cyclobutane intermediates. The presence of impurity peaks can be readily detected.[14][15]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for detecting and identifying impurities, even at very low levels.[15][16]

-

Gas Chromatography (GC): For volatile and thermally stable compounds, GC can provide excellent separation and quantification of impurities.

This technical support guide provides a comprehensive overview of the purification methods and troubleshooting strategies for trifluoromethoxy cyclobutane intermediates. By understanding the unique challenges posed by these fluorinated compounds and applying the principles outlined here, researchers can significantly improve the quality and yield of their synthetic targets.

References

-

Purification: Distillation at Reduced Pressures - Department of Chemistry : University of Rochester. Available from: [Link]

-

Mykhailiuk, P. K. (2022). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Omega, 7(46), 41863-41873. Available from: [Link]

-

Guide for crystallization. Available from: [Link]

-

Nichols, L. (2022). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Chemistry LibreTexts. Available from: [Link]

-

Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. Available from: [Link]

-

Matveeva, E. D., Zefirov, N. S., & Sviridova, L. A. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Symmetry, 13(12), 2380. Available from: [Link]

-

Boyd, S. G., et al. (2020). Strain-Release Trifluoromethoxylation and Pentafluorosulfanoxylation of [1.1.0]Bicyclobutanes: Expanded Access to Fluorinated Cyclobutane Hybrid Bioisosteres. Chemical Communications, 56(85), 12976-12979. Available from: [Link]

-

Procedure for Column Chromatography. Available from: [Link]

-

Stephenson, N. R., & Vilbrandt, F. C. (1961). Purification of Fluorine by Distillation. United States Atomic Energy Commission. Division of Technical Information. Available from: [Link]

-

Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available from: [Link]

-

How to run column chromatography. Available from: [Link]

-

Column Chromatography Procedures - Organic Chemistry at CU Boulder. Available from: [Link]

-

Column Chromatography - YouTube. (2020). Available from: [Link]

-

Column Chromatography - Membrane Solutions. Available from: [Link]

-

Bégué, J. P., & Bonnet-Delpon, D. (2008). Trifluoromethyl ethers–synthesis and properties of an unusual substituent. Beilstein journal of organic chemistry, 4, 19. Available from: [Link]

-

Solvent Selection in Pharmaceutical Crystallization Process Development - YouTube. (2020). Available from: [Link]

-

Use of NMR in Impurity Profiling for Pharmaceutical Products - Veeprho. (2020). Available from: [Link]

-

Quick Troubleshooting Guide For HPLC Column Usage | Biovanix Chromatography. Available from: [Link]

-

Crystallization, Small Scale - YouTube. (2021). Available from: [Link]

-

Organic Chemistry Lab Techniques - Crystallization - YouTube. (2024). Available from: [Link]

-

IMPURITY PROFILING - IJCRT.org. (2024). Available from: [Link]

-

Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au, 4(11), 3045-3056. Available from: [Link]

-

Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation - PMC. Available from: [Link]

-

New Entries Toward the Synthesis of OCF3-Containing Molecules - ResearchGate. (2025). Available from: [Link]

-

IMPURITY PROFILING OF PHARMACEUTICALS. (2020). Available from: [Link]

-

Expression and Purification of Cp3GT: Structural Analysis and Modeling of a Key Plant Flavonol-3-O Glucosyltransferase from Citrus paradisi - PMC. (2024). Available from: [Link]

-

Strain-Release Trifluoromethoxylation and Pentafluorosulfanoxylation of [1.1.0]Bicyclobutanes: Expanded Access to Fluorinated Cyclobutane Hybrid Bioisosteres | Request PDF - ResearchGate. (2025). Available from: [Link]

-

NMR Spectroscopy of Cyclobutanes | Request PDF - ResearchGate. Available from: [Link]

-

Trifluoromethylation - Wikipedia. Available from: [Link]

-

The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

Sources

- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sioc.cas.cn [sioc.cas.cn]

- 5. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]

- 6. Purification [chem.rochester.edu]

- 7. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. rsc.org [rsc.org]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. veeprho.com [veeprho.com]

- 15. ijcrt.org [ijcrt.org]

- 16. ijprajournal.com [ijprajournal.com]

Technical Support Center: Enhancing the Solubility of cis-3-Trifluoromethoxy-cyclobutanecarboxylic Acid Salts

Welcome to the technical support center for cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific rationale to empower your experimental decisions.

Introduction: Understanding the Solubility Challenge

cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid is a unique molecule with features that can present solubility hurdles. The rigid cyclobutane ring, coupled with the lipophilic trifluoromethoxy group, can lead to poor aqueous solubility. While converting the carboxylic acid to a salt is a common and effective strategy to enhance solubility, not all salts are created equal.[1][2] This guide will walk you through troubleshooting common issues and systematically improving the solubility of your target compound.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions that often arise when working with this and similar carboxylic acid compounds.

Q1: Why is my cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid salt still poorly soluble in water?

Even as a salt, the inherent properties of the parent molecule can dominate. The trifluoromethoxy group significantly increases lipophilicity. Furthermore, the crystal lattice energy of the salt form plays a crucial role; a very stable crystal lattice will require more energy to break apart, resulting in lower solubility.[3] The nature of the counterion is also a critical factor.[4][5]

Q2: What is the first step I should take to troubleshoot poor solubility?

The initial and most critical step is to conduct thorough preformulation studies to understand the physicochemical properties of your compound.[6] This includes determining its intrinsic solubility, pKa, and pH-solubility profile. This data will provide a foundational understanding of the molecule's behavior and guide your selection of the most effective solubility enhancement strategy.[6]

Q3: How does pH affect the solubility of my carboxylic acid salt?

For carboxylic acids, solubility is highly pH-dependent.[6] The free acid form is typically less soluble than its ionized carboxylate salt. By adjusting the pH of the solution to be well above the pKa of the carboxylic acid (most carboxylic acids have a pKa in the range of 4-5), you can ensure the compound exists predominantly in its more soluble, ionized form.[7][8] A pH-solubility profile will precisely map this relationship for your specific compound.[9]

Q4: Can changing the counterion make a significant difference?

Absolutely. The choice of counterion has a profound impact on the physicochemical properties of the resulting salt, including its solubility, melting point, and stability.[4][5] Small, compact counterions can sometimes lead to high melting points and only modest solubility improvements.[4][5] Conversely, incorporating hydrophilic groups into the counterion can substantially increase solubility.[3]

Troubleshooting Guide: A Systematic Approach to Improving Solubility

If you are facing persistent solubility issues, this section provides a structured, multi-pronged approach to systematically identify and overcome the problem.

Issue 1: Unexpected Precipitation of the Salt from an Aqueous Solution

Possible Cause: This often occurs due to the common ion effect or a shift in pH that favors the formation of the less soluble free acid.

Troubleshooting Steps:

-

Verify the pH of the Solution: Ensure the pH of your final solution is at least 2 units above the pKa of the carboxylic acid. This maintains the equilibrium in favor of the ionized, more soluble carboxylate form.[7]

-

Buffer the Solution: If the pH is drifting, incorporate a suitable buffer system to maintain the desired pH.

-